
N,N-Dimethyl-N'-((E)-2-phenylcyclopropyl)formamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is an organic compound belonging to the class of formamidines Formamidines are characterized by the presence of a formamidine functional group, which consists of an amino nitrogen atom conjugated with the π-electrons of a C=N double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine typically involves the condensation of a suitable amine with a formamide derivative. One common method involves the reaction of N,N-dimethylformamide dimethyl acetal with a cyclopropylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Permanganate in an alkaline medium or hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized amine derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted formamidine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formamidine: The simplest amidine, with the structure HC(=NH)NH2.
Benzamidine: An amidine derivative with a benzene ring, used as a protease inhibitor.
Pentamidine: A diamidine compound used as an antimicrobial agent.
Uniqueness
N,N-Dimethyl-N’-((E)-2-phenylcyclopropyl)formamidine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
101398-73-6 |
|---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(2-phenylcyclopropyl)methanimidamide |
InChI |
InChI=1S/C12H16N2/c1-14(2)9-13-12-8-11(12)10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 |
InChI-Schlüssel |
IUCJBKQMJIEQGY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=NC1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


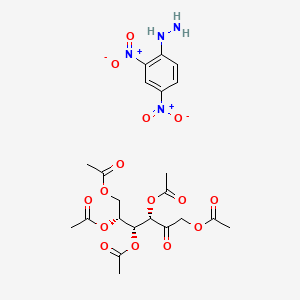
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
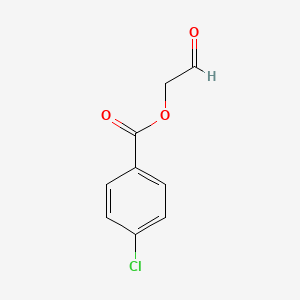
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
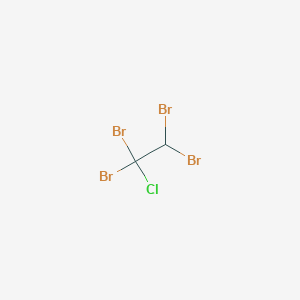
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
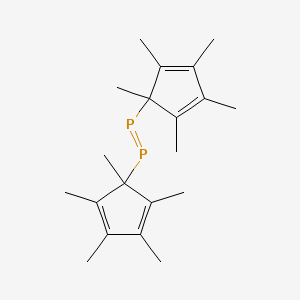
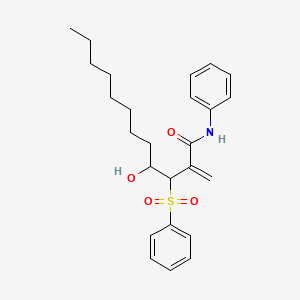
![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
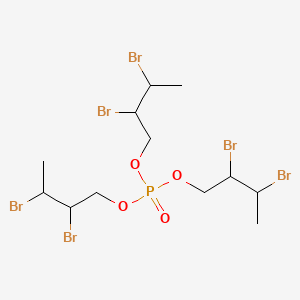
![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)
